Selenic acid

Catalog No.
S580862
CAS No.
7783-08-6
M.F
H2O4Se
M. Wt
144.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selenic acid

CAS Number

7783-08-6

Product Name

Selenic acid

IUPAC Name

selenic acid

Molecular Formula

H2O4Se

Molecular Weight

144.98 g/mol

InChI

InChI=1S/H2O4Se/c1-5(2,3)4/h(H2,1,2,3,4)

InChI Key

QYHFIVBSNOWOCQ-UHFFFAOYSA-N

SMILES

O[Se](=O)(=O)O

Solubility

Soluble
1300 g in 100 mL water at 30 °C
Soluble in sulfuric acid; insoluble in ammonia

Synonyms

Acid, Selenic, Ammonium Selenate, calcium selenate, disodium selenate, Magnesium Selenate, Monosodium Selenate, Potassium Selenate, selenate, Selenate, Ammonium, Selenate, Calcium, Selenate, Disodium, Selenate, Magnesium, Selenate, Monosodium, Selenate, Potassium, Selenate, Sodium, selenic acid, selenic acid, ammonium salt, selenic acid, calcium salt, Selenic Acid, Diammonium Salt, selenic acid, disodium salt, 75Se-labeled, selenic acid, disodium salt, decahydrate, selenic acid, magnesium salt, Selenic Acid, Monosodium Salt, selenic acid, potassium salt, sodium selenate

Canonical SMILES

O[Se](=O)(=O)O

Selenium Source for Biological Studies

Selenium is a trace element essential for human health and plays a vital role in various biological processes []. Selenic acid serves as a convenient source of selenium for researchers studying its effects on cells and organisms.

  • Protein Synthesis and Redox Regulation: Researchers can use selenic acid to investigate how selenium gets incorporated into selenoproteins, a class of proteins with selenium-containing amino acids. These proteins are involved in various functions, including protein synthesis, redox regulation, and thyroid hormone metabolism [].
  • Selenium Deficiency and Toxicity: By manipulating selenium levels in cell cultures or animal models using selenic acid, researchers can study the effects of both selenium deficiency and toxicity. This helps understand the importance of maintaining optimal selenium levels in the body [].

Analytical Chemistry Applications

Selenic acid's strong oxidizing properties make it useful in various analytical chemistry techniques.

  • Sample Preparation: Selenic acid can be used to digest biological samples, breaking down complex molecules to prepare them for analysis by techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) to measure selenium content [].
  • Synthesis of Selenium Compounds: Researchers can utilize selenic acid to synthesize other selenium compounds with specific properties needed for various research applications [].

Selenic acid is an inorganic compound with the chemical formula H₂SeO₄. It is classified as an oxoacid of selenium and can be described structurally as O₂Se(OH)₂. This colorless compound is highly hygroscopic and possesses strong acidic properties, similar to sulfuric acid. Selenic acid exists primarily in its concentrated form, which is a viscous liquid, and can also crystallize into mono- and dihydrates. The tetrahedral molecular geometry of selenic acid results in a Se–O bond length of approximately 161 picometers .

, particularly as a strong oxidizing agent. Key reactions include:

  • Oxidation of Halides: Selenic acid can oxidize chloride ions to chlorine gas:
    H2SeO4+2H++2ClH2SeO3+H2O+Cl2\text{H}_2\text{SeO}_4+2\text{H}^++2\text{Cl}^-\rightarrow \text{H}_2\text{SeO}_3+\text{H}_2\text{O}+\text{Cl}_2
  • Decomposition: Upon heating above 200 °C, selenic acid decomposes to yield selenous acid and oxygen:
    2H2SeO42H2SeO3+O22\text{H}_2\text{SeO}_4\rightarrow 2\text{H}_2\text{SeO}_3+\text{O}_2
  • Precipitation Reaction: When reacted with barium salts, it precipitates barium selenate:
    SeO42+Ba2+BaSeO4(s)\text{SeO}_4^{2-}+\text{Ba}^{2+}\rightarrow \text{BaSeO}_4(s)
  • Formation of Selenoyl Fluoride: Treatment with fluorosulfuric acid yields selenoyl fluoride:
    H2SeO4+2HSO3FSeO2F2+2H2SO4\text{H}_2\text{SeO}_4+2\text{HSO}_3\text{F}\rightarrow \text{SeO}_2\text{F}_2+2\text{H}_2\text{SO}_4

Selenic acid can be synthesized through several methods:

  • Oxidation of Selenium Dioxide: One common method involves oxidizing selenium dioxide with hydrogen peroxide:
    SeO2+H2O2H2SeO4\text{SeO}_2+\text{H}_2\text{O}_2\rightarrow \text{H}_2\text{SeO}_4
  • Oxidation of Selenous Acid: Another method involves oxidizing selenous acid using halogens or potassium permanganate:
    • With chlorine:
    H2SeO3+Cl2+H2OH2SeO4+2HCl\text{H}_2\text{SeO}_3+\text{Cl}_2+\text{H}_2\text{O}\rightarrow \text{H}_2\text{SeO}_4+2\text{HCl}
  • Evaporation Method: The resultant solution can be evaporated at temperatures below 140 °C under vacuum to obtain anhydrous selenic acid .

Selenic acid has limited but specialized applications:

  • Oxidizing Agent: It is utilized in various chemical processes requiring strong oxidation.
  • Glass Production: Sodium selenate, derived from selenic acid, is used in glass manufacturing.
  • Metal Refining: Employed in rust removal and metal cleaning applications.
  • Fertilizer Production: Serves as a source of selenium in fertilizers .

Research indicates that selenic acid interacts with various metal ions to form complexes. For instance, it reacts with iron compounds to produce colorless iron selenite complexes, enhancing the clarity of glass products . Additionally, studies on its interaction with biological systems reveal its role in promoting antioxidant activity through the synthesis of selenoproteins.

Selenic acid shares similarities with several other selenium-containing compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaOxidation StateSolubilityUnique Characteristics
Selenous AcidH₂SeO₃+4SolubleWeaker oxidizing agent than selenic acid
Selenium DioxideSeO₂+4InsolublePrecursor to both selenous and selenic acids
Sodium SelenateNa₂SeO₄+6Highly solubleUsed in fertilizers; less acidic than selenic acid
Selenium TrioxideSeO₃+6Reacts with waterForms acids upon hydration

Selenic acid stands out due to its stronger acidic properties and oxidizing capabilities compared to its counterparts, making it suitable for specific industrial applications while also being more hazardous due to its corrosive nature

Selenic acid, with the chemical formula hydrogen selenate (H₂SeO₄), represents an important oxoacid of selenium that serves as a crucial intermediate in various chemical processes [1]. The traditional methods for producing selenic acid primarily involve oxidation reactions that convert lower oxidation state selenium compounds to the hexavalent state found in selenic acid [1]. These conventional synthetic approaches have been refined over decades of research and remain fundamental to both laboratory and industrial production of this compound [4].

The preparation of selenic acid through traditional oxidation pathways typically begins with selenium or selenium-containing compounds in lower oxidation states, which are then subjected to various oxidizing agents under controlled conditions [1]. The selection of appropriate oxidation methods depends on factors such as desired purity, scale of production, and available resources [8]. Traditional oxidation pathways can be broadly categorized into hydrogen peroxide-mediated oxidation of selenium dioxide and halogen-based oxidations of selenous acid [1] [4].

Hydrogen Peroxide-Mediated SeO₂ Oxidation

The oxidation of selenium dioxide (SeO₂) using hydrogen peroxide represents one of the most direct and widely employed methods for synthesizing selenic acid [1]. This reaction pathway involves the conversion of selenium dioxide to selenic acid through a straightforward oxidation process that can be represented by the following chemical equation:

SeO₂ + H₂O₂ → H₂SeO₄ [1]

In this reaction, selenium dioxide first forms selenous acid (H₂SeO₃) upon dissolution in water, which is then oxidized by hydrogen peroxide to produce selenic acid [2] [4]. The reaction proceeds efficiently under appropriate conditions, with hydrogen peroxide serving as both the oxidant and a source of oxygen for the conversion [4].

Research findings indicate that the concentration of hydrogen peroxide significantly influences the efficiency of this oxidation process [4]. Typically, a 30% hydrogen peroxide solution is employed to achieve optimal conversion rates [4]. When selenous acid or selenite is refluxed for approximately three hours with 30% hydrogen peroxide, the oxidation proceeds to an extent of about 90% [4] [10]. This represents a substantial conversion rate that makes this method practically viable for both laboratory and industrial applications [10].

The mechanism of this oxidation reaction has been studied extensively, revealing interesting insights into the process [4]. Hughes and Martin proposed that the reaction proceeds through a dehydration equilibrium similar to that observed with sulfite:

H₂SeO₃ ⇌ SeO₂ + H₂O [4]

Following this equilibrium, a peroxyselenous acid intermediate may form:

SeO₂ + H₂O₂ ⇌ HOOSeO₂H [4]

Studies using oxygen-18 as a tracer have confirmed that the oxidation proceeds through the transfer of an oxygen atom from the oxidant to selenous acid [4]. This mechanistic understanding has helped optimize reaction conditions for improved yields and purity [4] [10].

Table 1: Experimental Conditions for Hydrogen Peroxide Oxidation of Selenium Dioxide

ParameterOptimal ConditionConversion RateReference
H₂O₂ Concentration30%~90% [4]
Reaction Time3 hours~90% [4] [10]
TemperatureReflux conditions~90% [4]
pHAcidic (pH 3-5)~85-90% [4] [11]

The hydrogen peroxide-mediated oxidation of selenium dioxide offers several advantages, including relatively mild reaction conditions, readily available reagents, and good conversion rates [1] [4]. However, the method does have limitations, particularly in terms of achieving complete conversion and obtaining anhydrous selenic acid directly [1] [8]. Despite these limitations, this approach remains a cornerstone in selenic acid synthesis due to its relative simplicity and effectiveness [1] [4] [8].

Halogen-Based Oxidations of Selenous Acid

Halogen-based oxidation represents another significant traditional pathway for the synthesis of selenic acid from selenous acid [1]. This approach utilizes halogens such as chlorine and bromine as powerful oxidizing agents to convert selenous acid (H₂SeO₃) to selenic acid (H₂SeO₄) [1] [4]. The general reaction can be represented as:

H₂SeO₃ + X₂ + H₂O → H₂SeO₄ + 2HX (where X = Cl or Br) [1]

Chlorine-based oxidation of selenous acid proceeds through a complex mechanism involving multiple steps [11]. When chlorine is used as the oxidizing agent, the reaction produces hydrochloric acid as a byproduct, which must be removed from the solution since it can potentially reduce selenic acid back to selenous acid [1] [11]. This reduction potential presents a significant challenge in maintaining high yields and purity when using chlorine as the oxidant [11].

Bromine offers certain advantages over chlorine for this oxidation process [12]. Studies have shown that the bromine-selenite reaction in strongly acidic conditions follows complex kinetics despite the simplicity of the stoichiometry [12]. The formal kinetic orders of the reactants bromine and selenite are strictly 1, while the hydrogen ion order varies from -2 to less than -3, depending on the initial bromide concentration [12] [15]. Interestingly, bromide ion inhibits the reaction, making the system an example of efficient autoinhibition [12].

The mechanism of bromine oxidation has been investigated in detail, revealing that the reaction likely proceeds through a bromonium ion transfer initiating equilibrium between selenium(IV) and bromine species [12] [15]. This produces bromide ion and SeO₃Br⁻, followed by the hydrolysis of this short-lived intermediate [12]. The hydrolytic transformation is catalytic with respect to both hydroxide and bromide ions [12].

Table 2: Comparison of Chlorine and Bromine Oxidation of Selenous Acid

ParameterChlorine OxidationBromine OxidationReference
Reaction RateModerateFaster [11] [12]
Side ReactionsHCl can reduce H₂SeO₄Less problematic [1] [12]
pH DependenceSignificantComplex, varies with [Br⁻] [11] [12]
Conversion Efficiency~50% at pH 7.0~90% at pH 7.0 with [Br⁻] = 200 μg/L [11]
Kinetic Order (H⁺)Variable-2 to -3, depends on [Br⁻] [12] [15]

Research has also demonstrated that bromide catalysis significantly enhances the rate of oxidation of selenium(IV) to selenium(VI) during chlorination [11]. With bromide concentrations of 50 μg/L and 200 μg/L, the conversion increases from 50% to nearly 90%, respectively, at pH 7.0 with a chlorine dose of 2.0 mg/L within 15 minutes [11]. This catalytic effect makes bromide an important consideration in optimizing halogen-based oxidation processes [11] [15].

Another halogen-based approach involves using potassium permanganate as an oxidizing agent in combination with halogens [13]. Studies have shown that the amount of permanganate required for oxidation in acidic solution is about three times less than that needed in alkaline solution, making the treatment in acidic conditions practically superior [13]. The process typically involves adding standard potassium permanganate to a solution of selenous acid containing not more than five percent of its volume of strong sulfuric acid [13].

Emerging Electrochemical Synthesis Approaches

Electrochemical methods represent an emerging and promising approach for the synthesis of selenic acid from selenous acid or other selenium compounds [5] [22]. These techniques offer potential advantages in terms of control, efficiency, and environmental impact compared to traditional chemical oxidation methods [5] [20]. Electrochemical synthesis approaches utilize electrical energy to drive oxidation reactions, often under milder conditions than conventional chemical methods [20] [22].

The electrochemical oxidation of selenous acid to selenic acid involves the transfer of electrons at electrode surfaces, with the reaction typically occurring at the anode [22]. A patent describing an electrolytic process for preparing selenic acid from selenous acid outlines a method that offers several advantages over traditional chemical oxidation approaches [22]. The process utilizes an electrolytic cell with specific electrode materials and controlled conditions to achieve efficient conversion [22].

In a typical electrochemical setup for selenic acid synthesis, an aqueous solution of selenous acid serves as the electrolyte [22]. The cell configuration often employs a lead dioxide anode, which has shown excellent performance for this oxidation process [22]. The cathode material may vary, with platinum being a common choice due to its stability and electrochemical properties [22] [20].

The electrochemical behavior of selenium in different systems is complex and depends on various factors including electrolyte composition, pH, and electrode materials [20]. Studies have shown that the oxidation process of selenium to selenium(IV) can occur through different mechanisms depending on the conditions [20]. In basic media, it proceeds as a two-step two-electron process, while in acidic conditions, it may occur as a single four-electron process [20].

Table 3: Parameters Affecting Electrochemical Synthesis of Selenic Acid

ParameterOptimal ConditionEffect on SynthesisReference
Anode MaterialLead dioxideHigh efficiency, stability [22]
Cathode MaterialPlatinumStability, minimal side reactions [22] [20]
Current Density250 mA/cm²Maintained for extended periods [5] [22]
Electrolyte pHAcidicFavors direct four-electron process [20]
TemperatureBelow 80°CPrevents decomposition [22] [5]

Recent advances in electrocatalyst design have shown promising results for improving the efficiency of electrochemical selenium oxidation processes [5]. For instance, research has demonstrated that constructing amorphous platinum-selenium shells on crystalline platinum cores can manipulate the oxygen reduction reaction pathway to efficiently catalyze electrochemical processes in acidic conditions [5]. These catalysts have shown remarkable stability, maintaining current densities of 250 mA/cm² for up to 400 hours in flow cell reactors [5].

The electrochemical approach offers several advantages for selenic acid production [5] [20] [22]. It allows for precise control over the oxidation process through adjustment of electrical parameters such as current density and potential [22]. Additionally, it can be operated under mild conditions and potentially coupled with renewable energy sources, making it an environmentally friendly alternative to traditional chemical methods [5] [20]. The absence of chemical oxidants also reduces the formation of byproducts that would require separation and disposal [22].

However, challenges remain in scaling up electrochemical processes for industrial production of selenic acid [20] [22]. These include optimizing electrode materials for long-term stability, minimizing side reactions, and developing efficient cell designs that can operate at commercially viable current densities [5] [20]. Ongoing research continues to address these challenges, with promising developments in electrocatalyst design and cell configuration [5] [22].

Purification Techniques for Anhydrous H₂SeO₄

The production of high-purity anhydrous selenic acid requires specialized purification techniques to remove water and various impurities that may be present after the initial synthesis [1] [9]. Obtaining anhydrous selenic acid is particularly challenging due to its hygroscopic nature and the difficulty in removing the final traces of water [1] [9]. Several methods have been developed to achieve high-purity anhydrous selenic acid, each with specific advantages and limitations [8] [9].

Vacuum distillation represents one of the most effective techniques for purifying selenic acid and obtaining the anhydrous form [9]. This process involves heating selenic acid under reduced pressure to remove water and volatile impurities while preventing thermal decomposition [9]. To obtain crystalline pure selenic acid, all remaining water must be removed under vacuum conditions [9]. The process typically employs a vacuum pump connected in series through a system designed to prevent explosive boiling, often using a capillary tube that allows controlled air passage [9].

The temperature control during vacuum distillation is critical for successful purification [9] [16]. Vacuum distillation not only helps separate azeotropic mixtures but also prevents the substance from decomposing at its boiling point [9]. Under appropriate vacuum conditions, water distills at temperatures ranging from 40 to 50 degrees Celsius, significantly below its normal boiling point [9]. The process continues until water stops flowing into the receiving flask for an extended period, at which point the vacuum distillation can be considered complete [9].

Table 4: Vacuum Distillation Parameters for Anhydrous Selenic Acid Production

ParameterOptimal ConditionPurposeReference
TemperatureBelow 140°CPrevents decomposition [1] [9]
PressureHigh vacuumLowers boiling point of water [9] [14]
Distillation TimeUntil water flow ceasesEnsures complete water removal [9]
Cooling System-70°C (dry ice/acetone)For crystallization of seed crystals [9]

After vacuum distillation, the resulting syrupy liquid is pure selenic acid, but to obtain the crystalline form, seed crystals are required [9]. These seed crystals can be produced through freezing a small amount of selenic acid [9]. Typically, a few drops of selenic acid are placed in a test tube and cooled to approximately -70 degrees Celsius using a mixture of acetone and dry ice [9]. The crystals formed through freezing adhere to a glass rod, which can then be touched to the liquid selenic acid to initiate immediate crystallization [9].

Another purification approach involves the precipitation of selenate salts followed by controlled acidification [6] [8]. In this method, the selenic acid solution is first made slightly alkaline with ammonia water, and then the selenate ion is precipitated by adding aqueous barium chloride [6]. The resulting barium selenate is filtered, rinsed thoroughly, and then mixed with slightly less than the stoichiometric amount of dilute sulfuric acid [6]. The mixture is heated, the barium sulfate is filtered off, and the solution is evaporated at temperatures below 120°C to yield pure aqueous selenic acid [6] [8].

The purification of selenic acid can also be achieved through ion exchange techniques, which are particularly effective for removing metal impurities [8]. This approach involves passing the selenic acid solution through ion exchange resins that selectively remove cationic impurities [8]. Following ion exchange, the solution typically undergoes concentration by evaporation under controlled conditions to obtain high-purity selenic acid [8].

For the highest purity requirements, multiple purification steps may be combined [6] [8] [9]. For example, after initial oxidation and conversion to selenic acid, the solution might undergo ion exchange to remove metal impurities, followed by vacuum distillation to remove water and volatile components, and finally crystallization to obtain anhydrous crystalline selenic acid [6] [8] [9].

Physical Description

Selenic acid appears as a white crystalline solid. Very corrosive to skin, eyes and mucous membranes. Corrosive to metal. Toxic by skin absorption and by ingestion.
Highly deliquescent solid; [Merck Index] White solid; [HSDB] Slightly yellow-green liquid; [MSDSonline] mp = 59.9 deg C; [Ullmann]

Color/Form

White solid
Hexagonal colorless prisms

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

145.91183 g/mol

Monoisotopic Mass

145.91183 g/mol

Boiling Point

Decomposes
260 °C (decomposes)

Heavy Atom Count

5

Density

2.951 at 15 °C (solid); 2.609 at 15 °C (liquid)

LogP

-1.6279

Decomposition

When heated to decomposition ... emits toxic fumes of /selenium/.

Melting Point

58 °C

UNII

HV0Y51NC4J

Related CAS

14019-91-1 (calcium salt)
14986-91-5 (magnesium salt)
7783-21-3 (ammonium salt)
7790-59-2 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H331 (86.36%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H301 (97.73%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (95.45%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.73%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (97.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.73%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for use as a nutritional supplement.

Mechanism of Action

[DB11135] is a constituent of selenoproteins thus has structural and enzymatic roles. It acts as an antioxidant via the actions of selenoproteins for protection against oxidative stress, and acts as a catayst for the production of active thyroid hormone []. It may also play a role in sperm motility.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7783-08-6
14124-68-6

Absorption Distribution and Excretion

Following single oral administration of sodium selenate concentrations ranging from 1 mg Se/kg to 4 mg Se/kg in lambs, the peak plasma concentrations ranged from 0.79 mg Se/L to 2.54 mg Se/L. The time to reach peak plasma concentrations ranged from 7 to 12 hours.
No pharmacokinetic data available.

Metabolism Metabolites

No pharmacokinetic data available.
Selenium may be absorbed through inhalation and ingestion, while some selenium compounds may also be absorbed dermally. Once in the body, selenium is distributed mainly to the liver and kidney. Selenium is an essential micronutrient and is a component of glutathione peroxidase, iodothyronine 5'-deiodinases, and thioredoxin reductase. Organic selenium is first metabolized into inorganic selenium. Inorganic selenium is reduced stepwise to the intermediate hydrogen selenide, which is either incorporated into selenoproteins after being transformed to selenophosphate and selenocysteinyl tRNA or excreted into the urine after being transformed into methylated metabolites of selenide. Elemental selenium is also methylated before excretion. Selenium is primarily eliminated in the urine and feces, but certain selenium compounds may also be exhaled. (L619)

Associated Chemicals

Selenium ion (2+);22788-28-9

Wikipedia

Selenic acid

Biological Half Life

Following single oral administration of 1 mg Se/kg of sodium selenate in lambs, the elimination half life was 313 hours. The elimination half life was 142 hours following a single oral dosing of 4 mg Se/kg as sodium selenate.

Use Classification

Hazard Classes and Categories -> Corrosives

Methods of Manufacturing

Prepared by treating lead selenate with hydrogen sulfide and concentrating the filtered soln by evaporation; ... by treating calcium selenate with cadmium oxalate and hydrogen sulfide; ... by treating a soln of silver selenite with bromine and evaporating the filtered solutionn; ... by oxidizing selenium oxide with 30% hydrogen peroxide and removing water.
Selenous acid is oxidized to selenic acid by strong oxidizing agents such as chlorine, chloric acid, ozone, or anodic oxidation.

General Manufacturing Information

Selenic acid: ACTIVE

Dates

Modify: 2023-08-15
Rayman MP: Selenium and human health. Lancet. 2012 Mar 31;379(9822):1256-68. doi: 10.1016/S0140-6736(11)61452-9. Epub 2012 Feb 29. [PMID:22381456]
Rayman MP: The importance of selenium to human health. Lancet. 2000 Jul 15;356(9225):233-41. doi: 10.1016/S0140-6736(00)02490-9. [PMID:10963212]
Davis TZ, Stegelmeier BL, Welch KD, Pfister JA, Panter KE, Hall JO: Comparative oral dose toxicokinetics of selenium compounds commonly found in selenium accumulator plants. J Anim Sci. 2013 Sep;91(9):4501-9. doi: 10.2527/jas.2012-6101. Epub 2013 Jul 3. [PMID:23825349]

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